Sodium 6-hydroxynaphthalenesulphonate
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Overview
Description
Sodium 6-hydroxynaphthalenesulphonate is an organic compound with the molecular formula C10H7NaO4S. It is a sodium salt derivative of 6-hydroxy-2-naphthalenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-hydroxynaphthalenesulphonate typically involves the sulfonation of 6-hydroxy-2-naphthol. The reaction is carried out by treating 6-hydroxy-2-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and specific concentrations of reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and filtration, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-hydroxynaphthalenesulphonate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced sulfonate derivatives.
Substitution: Formation of halogenated or nitrated naphthalenesulfonates.
Scientific Research Applications
Sodium 6-hydroxynaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 6-hydroxynaphthalenesulphonate involves its interaction with specific molecular targets. The hydroxyl and sulfonate groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, influencing various biochemical pathways. Its ability to undergo oxidation and reduction reactions also contributes to its biological activity.
Comparison with Similar Compounds
Sodium 6-hydroxynaphthalenesulphonate can be compared with other naphthalene derivatives, such as:
- Sodium 2-naphthalenesulfonate
- Sodium 1-naphthalenesulfonate
- Sodium 4-hydroxy-1-naphthalenesulfonate
Uniqueness: The presence of the hydroxyl group at the 6-position and the sulfonate group at the 2-position makes this compound unique. This specific arrangement imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.
Properties
CAS No. |
25059-15-8 |
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Molecular Formula |
C10H7NaO4S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;6-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
KDZBVXKDZNEELM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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